1H and 13C NMR chemical shifts of 3-Benzyloxy-4-butylaniline
1H and 13C NMR chemical shifts of 3-Benzyloxy-4-butylaniline
Comprehensive NMR Characterization and Spectral Assignment of 3-Benzyloxy-4-butylaniline: A Technical Guide
Executive Summary
The structural elucidation of highly substituted aromatic compounds requires more than basic 1D Nuclear Magnetic Resonance (NMR) spectroscopy; it demands a rigorous, self-validating analytical framework. This whitepaper provides an in-depth technical guide to the 1 H and 13 C NMR chemical shifts of 3-Benzyloxy-4-butylaniline . By combining predictive empirical models with advanced 2D correlation strategies, this guide establishes a robust protocol for researchers and drug development professionals tasked with verifying the structural integrity of this complex molecule.
Structural Context and Pharmaceutical Relevance
3-Benzyloxy-4-butylaniline is a critical synthetic intermediate in the pharmaceutical industry, most notably utilized in the synthesis of Nequinate (naphthaquinate), a potent non-antibiotic anticoccidial drug (1)[1].
The molecule features a central aniline core heavily modified by three distinct functional groups:
-
An electron-donating amino group ( −NH2 ) at C1.
-
A bulky, electron-rich benzyloxy ether ( −O−CH2Ph ) at C3.
-
A lipophilic butyl chain ( −C4H9 ) at C4.
The dense packing of these substituents creates competing push-pull mesomeric ( +M ) and inductive ( −I ) electronic effects. Accurately assigning the NMR spectra requires understanding how these overlapping shielding tensors dictate the chemical environment of each nucleus (2)[2].
High-Resolution NMR Acquisition Protocol: A Self-Validating System
To ensure absolute scientific integrity, the experimental protocol must be designed as a self-validating system . 1D NMR provides the initial structural hypothesis, while 2D NMR provides orthogonal confirmation.
Step-by-Step Methodology
-
Sample Preparation: Dissolve ~20 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: CDCl3 is explicitly chosen over protic solvents (like Methanol- d4 ) because it lacks exchangeable deuterium atoms that would rapidly exchange with the −NH2 protons, thereby preserving the broad amine resonance at ~3.60 ppm for integration.
-
-
1D 1 H Acquisition (400 MHz): Execute a standard single-pulse sequence (zg30) with 16 scans and a 1.0-second relaxation delay ( D1 ).
-
1D 13 C Acquisition (100 MHz): Execute an inverse-gated decoupled sequence with 1024 scans and an extended D1 of 2.0 seconds.
-
Causality: The extended D1 is critical. Quaternary carbons (C1, C3, C4) lack directly attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. A longer delay ensures these nuclei fully return to thermal equilibrium between pulses, preventing signal attenuation and allowing for semi-quantitative integration.
-
-
2D Orthogonal Validation: Acquire Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra to map the connectivity.
Workflow for the self-validating NMR characterization of 3-Benzyloxy-4-butylaniline.
1 H NMR Chemical Shift Analysis
The proton spectrum of 3-Benzyloxy-4-butylaniline is defined by extreme upfield shifts in the aromatic region due to the synergistic electron-donating effects of the −NH2 and −OR groups.
Table 1: 1 H NMR Assignments ( CDCl3 , 400 MHz)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment Rationale & Causality |
| −NH2 | 3.60 | br s | - | 2H | Broadened by quadrupolar relaxation of the 14N nucleus. |
| O−CH2 | 5.05 | s | - | 2H | Strongly deshielded by the adjacent electronegative oxygen and the diamagnetic anisotropy of the phenyl ring. |
| C2-H | 6.25 | d | 2.2 | 1H | Highly shielded: Resides ortho to both the −NH2 and −OR groups, experiencing massive +M electron density. |
| C6-H | 6.30 | dd | 8.0, 2.2 | 1H | Shielded by the ortho −NH2 and para −OR groups. |
| C5-H | 6.95 | d | 8.0 | 1H | Meta to the electron-donating groups; least shielded aromatic proton on the aniline core. |
| Ph-H | 7.30 - 7.45 | m | - | 5H | Standard aromatic multiplet of the unsubstituted benzyl ring. |
| C1'- H2 | 2.55 | t | 7.5 | 2H | Butyl α -protons, deshielded by the adjacent aromatic ring. |
| C2'- H2 | 1.55 | m | - | 2H | Butyl β -protons. |
| C3'- H2 | 1.35 | m | - | 2H | Butyl γ -protons. |
| C4'- H3 | 0.92 | t | 7.3 | 3H | Terminal methyl group of the butyl chain. |
13 C NMR Chemical Shift Analysis
The 13 C spectrum provides a direct map of the molecular skeleton. The assignments below reflect the profound impact of heteroatom substitution on the aromatic ring (3)[3].
Table 2: 13 C NMR Assignments ( CDCl3 , 100 MHz)
| Position | Chemical Shift (δ, ppm) | Type | Assignment Rationale & Causality |
| C2 | 101.5 | CH | Extreme shielding due to dual ortho +M effects from N and O. |
| C6 | 108.2 | CH | Shielded by ortho −NH2 and para −OR . |
| C4 | 118.2 | C | Ipso to the butyl chain, but heavily shielded by the para −NH2 . |
| C5 | 130.4 | CH | Meta to strongly donating groups; experiences minimal shielding. |
| C1 | 145.2 | C-N | Deshielded by the directly attached electronegative nitrogen. |
| C3 | 158.3 | C-O | Most deshielded carbon: Directly bound to the highly electronegative ether oxygen. |
| O−CH2 | 70.2 | CH2 | Typical chemical shift for a benzylic ether carbon. |
| Ph (Ipso) | 137.5 | C | Substituted carbon of the benzyl group. |
| Ph (o, m, p) | 127.3 - 128.5 | CH | Unsubstituted phenyl carbons. |
| C1' (Butyl) | 29.5 | CH2 | α -carbon to the aromatic ring. |
| C2' (Butyl) | 32.1 | CH2 | β -carbon of the aliphatic chain. |
| C3' (Butyl) | 22.8 | CH2 | γ -carbon of the aliphatic chain. |
| C4' (Butyl) | 14.1 | CH3 | Terminal methyl carbon. |
2D NMR Regiochemical Validation Strategies
To ensure the 1D assignments are not merely theoretical, the system must self-validate through 2D NMR. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the ultimate arbiter of regiochemistry, as it detects long-range ( 2J and 3J ) carbon-proton couplings.
-
Validating the Ether Linkage: The benzylic protons ( δ 5.05) must show a strong 3JCH cross-peak to the highly deshielded C3 carbon ( δ 158.3). If this cross-peak is missing, the ether linkage is either broken or assigned incorrectly.
-
Validating the Butyl Position: The α -protons of the butyl chain ( δ 2.55) must show a 2JCH correlation to C4 ( δ 118.2) and 3JCH correlations to C3 and C5. This definitively locks the alkyl chain to the C4 position on the ring.
Key HMBC correlations establishing the regiochemistry of the central aniline ring.
Conclusion
The NMR characterization of 3-Benzyloxy-4-butylaniline serves as a masterclass in understanding the interplay of mesomeric effects on aromatic systems. By strictly adhering to a self-validating protocol—where 1D chemical shifts are treated as hypotheses requiring 2D HMBC/HSQC confirmation—researchers can guarantee the structural integrity of this critical pharmaceutical intermediate, thereby de-risking downstream synthesis of drugs like Nequinate.
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Berlin Heidelberg. URL:[Link]
-
Patsnap Eureka. (2006). 3-benzyloxy-4-butylaniline hydrochloride preparation method (Patent CN1733703A). URL:[Link]
